molecular formula C22H17BrN2O4 B3988362 N-(1-{[(4-acetylphenyl)amino]carbonyl}-2-phenylvinyl)-5-bromo-2-furamide

N-(1-{[(4-acetylphenyl)amino]carbonyl}-2-phenylvinyl)-5-bromo-2-furamide

Cat. No. B3988362
M. Wt: 453.3 g/mol
InChI Key: NHKXAZUZODCHQB-QGOAFFKASA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(1-{[(4-acetylphenyl)amino]carbonyl}-2-phenylvinyl)-5-bromo-2-furamide, also known as NSC745887, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications.

Mechanism of Action

The mechanism of action of N-(1-{[(4-acetylphenyl)amino]carbonyl}-2-phenylvinyl)-5-bromo-2-furamide is not fully understood. However, it has been suggested that it inhibits the activity of certain enzymes involved in cancer cell growth and survival, such as histone deacetylases and tubulin polymerization.
Biochemical and Physiological Effects
This compound has been found to have several biochemical and physiological effects. It has been shown to induce cell cycle arrest in cancer cells, leading to decreased cell proliferation. Additionally, this compound has been found to inhibit angiogenesis, or the formation of new blood vessels, which is important for the growth and spread of cancer cells.

Advantages and Limitations for Lab Experiments

One advantage of N-(1-{[(4-acetylphenyl)amino]carbonyl}-2-phenylvinyl)-5-bromo-2-furamide for lab experiments is its ability to selectively target cancer cells, while leaving normal cells unharmed. This makes it a potentially effective and safe treatment option for cancer. However, one limitation is that more research is needed to fully understand its mechanism of action and potential side effects.

Future Directions

There are several future directions for the study of N-(1-{[(4-acetylphenyl)amino]carbonyl}-2-phenylvinyl)-5-bromo-2-furamide. One area of research could focus on optimizing its synthesis method to improve yield and purity. Additionally, further studies could investigate its potential use in combination with other cancer treatments, such as chemotherapy or radiation therapy. Finally, more research is needed to fully understand its mechanism of action and potential therapeutic applications.

Scientific Research Applications

N-(1-{[(4-acetylphenyl)amino]carbonyl}-2-phenylvinyl)-5-bromo-2-furamide has been studied for its potential use in cancer treatment. It has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and prostate cancer cells. Additionally, this compound has been found to induce apoptosis, or programmed cell death, in cancer cells.

properties

IUPAC Name

N-[(E)-3-(4-acetylanilino)-3-oxo-1-phenylprop-1-en-2-yl]-5-bromofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H17BrN2O4/c1-14(26)16-7-9-17(10-8-16)24-21(27)18(13-15-5-3-2-4-6-15)25-22(28)19-11-12-20(23)29-19/h2-13H,1H3,(H,24,27)(H,25,28)/b18-13+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHKXAZUZODCHQB-QGOAFFKASA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)NC(=O)C(=CC2=CC=CC=C2)NC(=O)C3=CC=C(O3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)C1=CC=C(C=C1)NC(=O)/C(=C\C2=CC=CC=C2)/NC(=O)C3=CC=C(O3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H17BrN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

453.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-(1-{[(4-acetylphenyl)amino]carbonyl}-2-phenylvinyl)-5-bromo-2-furamide
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N-(1-{[(4-acetylphenyl)amino]carbonyl}-2-phenylvinyl)-5-bromo-2-furamide
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N-(1-{[(4-acetylphenyl)amino]carbonyl}-2-phenylvinyl)-5-bromo-2-furamide
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N-(1-{[(4-acetylphenyl)amino]carbonyl}-2-phenylvinyl)-5-bromo-2-furamide
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N-(1-{[(4-acetylphenyl)amino]carbonyl}-2-phenylvinyl)-5-bromo-2-furamide
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N-(1-{[(4-acetylphenyl)amino]carbonyl}-2-phenylvinyl)-5-bromo-2-furamide

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